molecular formula C10H11ClINO2 B13941466 tert-Butyl 6-chloro-4-iodonicotinate

tert-Butyl 6-chloro-4-iodonicotinate

Cat. No.: B13941466
M. Wt: 339.56 g/mol
InChI Key: YBGMJTBKEDCFLF-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-iodonicotinate ( 2922291-71-0) is a high-purity chemical building block with a molecular weight of 339.56 and the molecular formula C10H11ClINO2 . This compound features a pyridine ring core that is strategically functionalized with chlorine and iodine at the 4 and 6 positions, and a tert-butyl ester group, making it a versatile intermediate for synthetic organic chemistry and drug discovery research . The presence of both chloro and iodo substituents on the heteroaromatic ring provides distinct sites for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for nucleophilic substitution, enabling the construction of more complex molecular architectures. Compounds with similar halogenated pyridine scaffolds are frequently employed in the development of pharmaceutical agents and are integral in fragment-based drug discovery (FBDD) approaches for targeting various enzymes . As a key synthetic intermediate, its primary research value lies in its application in medicinal chemistry programs, particularly for the synthesis of potential protease inhibitors and other biologically active molecules . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H11ClINO2

Molecular Weight

339.56 g/mol

IUPAC Name

tert-butyl 6-chloro-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C10H11ClINO2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3

InChI Key

YBGMJTBKEDCFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1I)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 6-chloro-4-iodonicotinate

General Synthetic Strategy

The synthesis typically starts from tert-butyl 6-chloropyridin-3-ylcarbamate, which undergoes lithiation followed by electrophilic iodination to introduce the iodine atom at the 4-position of the pyridine ring. The key steps involve:

  • Directed ortho-lithiation using n-butyllithium (n-BuLi) in the presence of a coordinating diamine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).
  • Subsequent electrophilic quenching with iodine (I2) to install the iodine substituent.
  • Workup and purification via extraction and column chromatography.

Detailed Experimental Procedures and Conditions

Preparation of tert-Butyl 6-chloropyridin-3-ylcarbamate
  • Starting from 6-chloropyridin-3-yl carbamic acid tert-butyl ester.
  • Typically dissolved in anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Cooled to -78 °C under inert atmosphere (argon or nitrogen).
  • TMEDA is added to stabilize the organolithium intermediate.
  • n-Butyllithium (1.3–2.65 M in hexanes or heptanes) is added dropwise over 10–30 minutes.
  • The mixture is stirred at low temperature (-78 to -10 °C) for 1–2 hours to ensure complete lithiation.
Iodination Step
  • A solution of iodine (I2) in anhydrous THF or diethyl ether is added dropwise at -78 °C.
  • The reaction mixture is stirred for 1 hour to 18 hours, sometimes warming to room temperature to complete the reaction.
  • Quenching is done with saturated aqueous ammonium chloride solution and sodium thiosulfate to remove excess iodine.
  • Organic extraction with ethyl acetate (EtOAc) or diethyl ether is performed.
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
Purification
  • The crude product is purified by silica gel column chromatography.
  • Elution solvents typically used are petroleum ether/ethyl acetate mixtures (ratios ranging from 10:1 to 60:40).
  • The product is obtained as a yellow solid.

Representative Experimental Data and Yields

Step Starting Material Reagents & Conditions Yield (%) Product Description Reference
Lithiation and Iodination tert-Butyl 6-chloropyridin-3-ylcarbamate n-BuLi (1.3 M in heptanes), TMEDA, THF, -78 °C; I2 in THF, -78 °C to RT 32.3–33% Yellow solid, tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate
Scale-up variant tert-Butyl 6-chloropyridin-3-ylcarbamate (160 g) n-BuLi (1.5 mol), THF, -78 °C; I2 in THF, -78 °C, 4 h 32.3% Yellow solid, 80 g isolated
Alternative solvent system tert-Butyl 6-chloropyridin-3-ylcarbamate n-BuLi (2.65 mol/L), TMEDA, diethyl ether, -78 °C; I2 in diethyl ether, RT, 18 h 57% Yellow solid, 2.59 g isolated

Mechanistic Insights

  • The lithiation step is regioselective at the 4-position of the pyridine ring due to the directing effect of the carbamate group at position 3 and the chlorine substituent at position 6.
  • TMEDA acts as a chelating ligand, enhancing the reactivity and selectivity of n-butyllithium.
  • The low temperature (-78 °C) prevents side reactions and decomposition.
  • Electrophilic iodination with I2 is rapid and efficient, producing the iodinated product with good selectivity.
  • The quenching steps ensure removal of excess reagents and byproducts, facilitating purification.

Comparative Analysis of Preparation Methods

Parameter Method A (THF, TMEDA, n-BuLi, I2) Method B (Diethyl Ether, TMEDA, n-BuLi, I2) Notes
Solvent Anhydrous THF Anhydrous diethyl ether Both solvents support lithiation well
Temperature -78 °C to RT -78 °C to RT Low temperature critical in both
Ligand TMEDA TMEDA Enhances lithiation selectivity
Yield ~32.3% Up to 57% Ether system shows higher yield
Purification Silica gel chromatography Silica gel chromatography Similar methods
Scale Up to 160 g scale Small scale (5 g) Scale affects yield and handling

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Chemistry: : tert-Butyl 6-chloro-4-iodonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology and Medicine: : In biological and medicinal research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: : In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-(tert-Butyl)-4-Chloronicotinate (CAS 1416439-99-0)

Key Differences :

  • Substituents : Ethyl ester (vs. tert-butyl ester in the target compound) and 4-chloro (vs. 4-iodo).
  • Molecular Weight : 241.71 g/mol (vs. ~327.56 g/mol for the iodinated analog).
  • Reactivity : The chlorine atom is less reactive in cross-coupling reactions compared to iodine, limiting its utility in metal-catalyzed syntheses .
  • Applications : Primarily used as a research intermediate due to moderate stability and ease of handling.

Similarities :

  • Both compounds share a nicotinate core, suggesting comparable solubility profiles (low to moderate in polar solvents).

tert-Butyl 6-Hydroxyindoline-1-Carboxylate (CAS 957204-30-7)

Key Differences :

  • Core Structure : Indoline (benzofused pyrrolidine) vs. pyridine in nicotinates.
  • Substituents : 6-hydroxy group (polar, hydrogen-bonding) vs. 6-chloro-4-iodo (electron-withdrawing, halogen bonding).
  • Molecular Weight : 235.28 g/mol (vs. ~327.56 g/mol for the target compound) .

Physicochemical Contrasts :

  • TPSA (Topological Polar Surface Area) : 55.84 Ų for the indoline derivative (high due to -OH and carbamate groups) vs. ~45–50 Ų estimated for tert-butyl 6-chloro-4-iodonicotinate.
  • BBB Permeability : The indoline compound’s higher polarity likely reduces blood-brain barrier penetration compared to the more lipophilic iodonicotinate .

Other Structural Analogs

lists tert-butyl-substituted indoline and quinoline carboxylates with similarity scores (0.78–0.95). Notable examples:

  • tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate : Dual hydroxyl groups enhance solubility but reduce metabolic stability compared to halogenated nicotinates.
  • tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Partially saturated ring system may improve conformational flexibility for target binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) TPSA (Ų) Reactivity Highlights
This compound* Pyridine 6-Cl, 4-I, tert-butyl ~327.56 ~48 High (iodine for cross-coupling)
Ethyl 6-(tert-butyl)-4-chloronicotinate Pyridine 6-tert-butyl, 4-Cl, ethyl 241.71 ~45 Moderate (Cl less reactive)
tert-Butyl 6-hydroxyindoline-1-carboxylate Indoline 6-OH, tert-butyl 235.28 55.84 Low (polar, hydrogen-bonding)

*Estimated values based on structural analogs.

Research Implications

  • Pharmaceutical Applications : The iodine atom in this compound positions it as a candidate for Suzuki-Miyaura or Ullmann cross-coupling reactions, critical in constructing biaryl motifs in drug discovery.
  • Stability Challenges : Iodinated compounds may exhibit light sensitivity, necessitating dark storage conditions—unlike more stable chloro analogs .
  • Bioavailability : The tert-butyl ester’s steric bulk may enhance oral bioavailability by resisting esterase hydrolysis, a feature shared with ethyl esters but modulated by substituent electronics .

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